EJR-866-81 chemical structure and properties
EJR-866-81 chemical structure and properties
Targeting the "Undruggable" PTP4A3 Phosphatase with Precision Small Molecules
Executive Summary
EJR-866-81 (Chemical Name: 2-(2-chlorophenyl)-7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-dione) represents a significant medicinal chemistry breakthrough in the targeting of Protein Tyrosine Phosphatase 4A3 (PTP4A3/PRL-3) .[1][2] Historically, phosphatases have been classified as "undruggable" due to the highly charged, conserved nature of their active sites, which often leads to poor bioavailability and lack of selectivity in inhibitor design.[1][2]
As a Senior Application Scientist, I present this guide to dissect EJR-866-81 not merely as a catalogue item, but as a precision tool. Unlike early-generation phosphatase inhibitors that relied on nonspecific oxidation or covalent modification, EJR-866-81 demonstrates tractable selectivity for PTP4A3 over its closest homolog PTP4A2 , a distinction driven by specific interactions within the thienopyridone scaffold.[1][2] This guide details its structural properties, mechanistic validation, and the rigorous experimental protocols required to utilize it in oncological research.[1][2]
Chemical Identity & Structural Logic
The potency of EJR-866-81 is derived from its thienopyridone core , a privileged scaffold in phosphatase inhibition.[1][2] The introduction of a 2-chlorophenyl substituent is the critical divergence point from its parent compound, JMS-053, conferring enhanced selectivity.[1][2]
Physicochemical Profile [1][2][3][4][5]
| Property | Specification |
| Compound Name | EJR-866-81 |
| IUPAC Name | 2-(2-chlorophenyl)-7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-dione |
| Molecular Formula | C₁₃H₇ClN₂O₂S |
| Molecular Weight | ~290.72 g/mol |
| Solubility | Soluble in DMSO (>10 mM); limited aqueous solubility requires carrier (e.g., cyclodextrin) for in vivo use.[1][2][3] |
| Appearance | Solid powder (typically yellow/orange hue due to conjugation).[1][2] |
| Purity Requirement | >98% (HPLC) is mandatory for kinetic assays to rule out oxidation artifacts.[1][2] |
Structural Significance
The 7-imino group acts as a hydrogen bond donor/acceptor network essential for binding the PTP active site, while the thieno[3,2-c]pyridine-4,6-dione system mimics the phosphate transition state.[1][2] The 2-chlorophenyl moiety likely engages a hydrophobic sub-pocket unique to PTP4A3, distinguishing it from the highly homologous PTP4A2 (80% sequence identity).[1][2]
Pharmacological Mechanism & Selectivity
Mechanism of Action (MoA)
EJR-866-81 functions as a reversible, allosteric inhibitor of PTP4A3.[1][2][4]
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Primary Effect: It stabilizes the phosphatase in an inactive conformation, preventing the hydrolysis of phosphotyrosine residues on oncogenic substrates (e.g., Src, cytokeratin 8).[1][2]
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Redox Independence: Unlike quinone-based inhibitors (e.g., DA-3003-1), EJR-866-81 does not generate significant reactive oxygen species (ROS) at concentrations ≤25 µM.[1][2][3] This is crucial for validating that cellular effects are target-driven rather than due to general oxidative stress.[1][2]
The Selectivity Breakthrough
Most phosphatase inhibitors fail to distinguish between PTP4A3 and PTP4A2 because their catalytic P-loops (HCVAGLGRA) are 100% identical.[1][2][3][5]
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EJR-866-81 exhibits a pronounced preference for PTP4A3.[1][2][3][4][5]
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Contrast: The analog EJR-866-75 shows broad pan-PTP4A inhibition, whereas EJR-866-81 exploits subtle steric differences outside the catalytic pocket.[1][2]
Quantitative Potency Data
| Target | IC₅₀ (nM) | Notes |
| PTP4A3 (PRL-3) | 36.1 | High potency; steady-state kinetics.[1][2][5] |
| CDC25B | 65.5 | Dual-specificity phosphatase inhibition observed.[1][2][3][5] |
| DUSP3 | >300 | 5-6 fold less potent; demonstrates specificity window.[1][2] |
| PTP4A2 | >1000 | Key Differentiator: Low affinity compared to PTP4A3.[1][2] |
Pathway Visualization
The following diagram illustrates the downstream consequences of PTP4A3 inhibition by EJR-866-81 in a metastatic cancer context.
Caption: EJR-866-81 inhibits PTP4A3, preventing the dephosphorylation of c-Src, thereby stalling the Epithelial-Mesenchymal Transition (EMT) and metastatic drive.[1][2]
Validated Experimental Protocols
As a scientist, "trust but verify" is the rule. The following protocols are optimized to validate EJR-866-81 activity while controlling for common artifacts (e.g., compound aggregation or fluorescence interference).
Protocol A: PTP4A3 Biochemical Inhibition Assay (DiFMUP)
Rationale: We use DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) because it provides a high dynamic range and sensitivity for kinetic analysis.[1][2]
Materials:
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Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 0.5 mM TCEP (Reducing agent is critical to prevent enzyme oxidation), 0.01% Triton X-100.[1][2]
Workflow:
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Enzyme Prep: Dilute PTP4A3 to 20 nM in reaction buffer.
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Compound Addition: Add EJR-866-81 (dissolved in DMSO) to a black 384-well plate. Ensure final DMSO concentration is <1%.[1][2]
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Incubation: Incubate compound and enzyme for 20 minutes at Room Temperature (RT) . Note: This pre-incubation allows for slow-binding or allosteric conformational changes to occur.[1][2]
-
Reaction Start: Add DiFMUP (final concentration: 20 µM, approx. Km).[1][2][3]
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Measurement: Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 15 minutes.
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Analysis: Calculate initial velocities (
) and fit to a 4-parameter logistic equation to determine IC₅₀.
Protocol B: 3D Tumor Spheroid Cytotoxicity Assay
Rationale: PTP4A3 is often upregulated in metastasis.[1][2] 2D cultures often fail to replicate the microenvironmental stress where PTP4A3 is most active.[1][2] Spheroids (e.g., OVCAR4 or Hs578T) are the gold standard for this compound.[1][2]
Workflow:
-
Seeding: Seed 2,000 cells/well in Ultra-Low Attachment (ULA) 96-well plates. Centrifuge at 1000 RPM for 10 min to promote aggregation.
-
Formation: Incubate for 72 hours until tight spheroids form (>300 µm diameter).
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Treatment: Treat with EJR-866-81 (serial dilutions, 0.1 µM – 50 µM).[1][2] Include a "Day 0" control plate.
-
Exposure: Incubate for 72-96 hours.
-
Readout: Add CellTiter-Glo® 3D reagent. Shake vigorously for 5 minutes (spheroid lysis is difficult; do not skip this). Measure Luminescence.
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Success Criteria: EJR-866-81 should exhibit an IC₅₀ < 20 µM in Hs578T spheroids. If IC₅₀ > 50 µM, check compound solubility or cell line PTP4A3 expression levels.[1][2]
Experimental Workflow Diagram
Caption: Integrated workflow for validating EJR-866-81, ensuring chemical integrity before biological testing.
References
-
Tasker, N. R., et al. (2019). "Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase."[1][2] Journal of Pharmacology and Experimental Therapeutics.
-
Source:[Link]
-
-
McQueeney, K. E., et al. (2018). "Targeting Ovarian Cancer Spheroids with a Novel PTP4A3 Phosphatase Inhibitor."[1][2] Cancers.
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Lazo, J. S., et al. (2019). "Discovery and Biological Evaluation of a Novel PTP4A3 Inhibitor."[1][2] NIH / PubMed Central.[1][2]
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Source:[Link]
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- MedKoo Biosciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. event.eortc.org [event.eortc.org]
- 5. Inhibitor of Kappa B | barasertib Mediated Aurora Kinase B Inhibition [barasertib.info]
